molecular formula C11H18ClN3O3 B1372074 tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate CAS No. 1210153-70-0

tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

Cat. No.: B1372074
CAS No.: 1210153-70-0
M. Wt: 275.73 g/mol
InChI Key: LCKVJSWRLFHGCR-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a propan-2-yl moiety, which is further linked to a 1,2,4-oxadiazole ring substituted with a chloromethyl group at position 4. The tert-butyl group provides steric protection, enhancing the compound’s stability against hydrolysis, while the chloromethyl substituent offers reactivity for nucleophilic substitution, making it valuable as a synthetic intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl N-[2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O3/c1-10(2,3)17-9(16)14-11(4,5)8-13-7(6-12)18-15-8/h6H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVJSWRLFHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents. Typical methods include:

This step yields the 1,2,4-oxadiazole core, which can be further functionalized at the 3- and 5-positions.

Chloromethyl Group Introduction

The chloromethyl substituent at the 5-position is introduced by halogenation of a methyl or hydroxymethyl precursor on the oxadiazole ring:

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate protecting group is introduced on the amino substituent of the propan-2-yl side chain by:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • Alternatively, starting from a Boc-protected amino acid or amino alcohol precursor simplifies the synthesis by incorporating the Boc group early.

Representative Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Oxadiazole ring formation Amidoxime + acid chloride, POCl3, reflux 70-85 Efficient cyclization under dehydrating conditions; purity >98% achievable
Chloromethyl introduction Carbon tetrabromide + triphenylphosphine, DCM, 0-20°C 78-84 Halogenation of hydroxymethyl intermediate; reaction time ~20 h; purification by chromatography
Boc protection on amine Di-tert-butyl dicarbonate, base (e.g., triethylamine) 85-90 Mild conditions, room temperature; protects amino group for further functionalization

Data adapted and integrated from analogous halogenation and carbamate protection procedures reported in the literature and supplier specifications.

Notes on Purification and Characterization

  • Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures is standard for isolating pure this compound.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and HPLC purity analysis (>98%).
  • Stability: The chloromethyl group is sensitive to moisture and nucleophiles; thus, handling under inert atmosphere and dry solvents is recommended.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C11H18ClN3O3
Molecular Weight 275.73 g/mol
CAS Number 1210153-70-0
Oxadiazole Formation Amidoxime + acid chloride; POCl3; reflux
Chloromethylation CBr4 + PPh3 in DCM; 0-20°C; 20 h
Boc Protection Boc2O + base; room temperature
Purity ≥98% (HPLC)
Typical Yield 70-90% per step

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be obtained.

    Hydrolysis Products: The primary amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate is its antimicrobial properties. Research has indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties
The oxadiazole structure is also associated with anticancer activity. Several derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines in vitro . Further research is needed to elucidate the mechanisms through which these compounds exert their effects.

Agricultural Applications

Pesticide Development
The chloromethyl group in the compound enhances its reactivity, making it suitable for designing agrochemicals. Oxadiazole derivatives are known to possess herbicidal and insecticidal properties. The synthesis of new pesticides based on this scaffold could lead to effective solutions for crop protection against pests and diseases .

Plant Growth Regulators
Additionally, compounds like this compound may serve as plant growth regulators. Studies have indicated that certain oxadiazole derivatives can promote plant growth by enhancing metabolic processes within plants .

Materials Science

Polymer Stabilizers
In materials science, this compound can be utilized as a stabilizer in polymer formulations. Its ability to absorb UV radiation makes it a candidate for photostabilization of plastics and coatings . This property is crucial in extending the lifespan of materials exposed to sunlight.

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Case Studies
Medicinal ChemistryAntimicrobial activityInhibition of bacterial growth
Anticancer propertiesInduction of apoptosis in cancer cell lines
Agricultural SciencePesticide developmentPotential herbicidal properties
Plant growth regulatorsEnhancement of metabolic processes
Materials SciencePolymer stabilizersUV absorption for photostabilization

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the carbamate group can enhance the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Chloromethyl vs. Piperidinylmethyl/4-Chlorophenyl: The chloromethyl group in the target compound is a superior leaving group compared to the piperidinylmethyl () or 4-chlorophenyl () substituents, enabling efficient nucleophilic substitutions (e.g., Suzuki couplings) .
  • Formyl vs. Carbamoyl : The formyl group () allows for facile condensation reactions, whereas the carbamoyl group () may stabilize hydrogen bonding in biological targets .

Research Findings and Limitations

  • Synthesis: Limited data on synthetic routes for these compounds are available in the provided evidence. However, tert-butyl carbamates are typically synthesized via Boc-protection of amines .
  • Safety Data: GHS hazard information is sparse, though notes precautionary statements for its analog, suggesting variability in toxicity profiles based on substituents .
  • Structural Studies : SHELX software () is widely used for crystallographic refinement, implying that structural data for these compounds may rely on such tools .

Biological Activity

Tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, with CAS number 1210153-70-0, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈ClN₃O₃
  • Molecular Weight : 275.73 g/mol
  • Purity : Typically ≥95%
  • Hazard Classification : Danger (GHS Class 8) with hazard statements indicating toxicity (H302, H314) and precautionary measures for safe handling.

This compound exhibits biological activity primarily through its interaction with specific biological targets. The oxadiazole moiety is known to influence various cellular processes, including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit antimicrobial properties against a range of pathogens.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain proteases, similar to other oxadiazole derivatives which have shown efficacy against viral enzymes like SARS-CoV 3CL protease .

Efficacy in Assays

The biological efficacy of this compound has been evaluated through various assays:

Assay Type Description Results
Antimicrobial Assays Tested against Gram-positive and Gram-negative bacteria.Moderate to high activity observed.
Protease Inhibition Evaluated using fluorometric assays against viral proteases.IC₅₀ values indicating effective inhibition at low concentrations.
Cytotoxicity Assays Assessed on human cell lines to determine safety profile.Low cytotoxicity noted at therapeutic doses.

Case Studies

  • Case Study on Antiviral Activity :
    A study investigating the antiviral potential of oxadiazole derivatives indicated that compounds similar to this compound showed significant inhibition against SARS-CoV proteases. The compound's structure was modified to enhance binding affinity and selectivity .
  • Case Study on Antimicrobial Efficacy :
    Research focused on the antimicrobial properties of oxadiazole derivatives demonstrated that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Use of tert-butyl carbamate intermediates with oxadiazole precursors under anhydrous conditions .
  • Optimization of solvents (e.g., 1,4-dioxane or THF) and catalysts (e.g., triethylamine or pyridine) at controlled temperatures (0–90°C) to minimize side reactions .
  • Monitoring reaction progress via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
    • Critical Parameters : Reaction time (0.75–24 hours) and stoichiometric ratios of chloromethyl oxadiazole to carbamate precursors significantly impact yield .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .
  • Storage : Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. What are the key physicochemical properties influencing the compound's solubility and reactivity in organic synthesis?

  • Methodological Answer :

  • Solubility : Limited solubility in polar solvents (e.g., water) due to tert-butyl and oxadiazole groups; prefers aprotic solvents like DCM or THF .
  • Stability : Hydrolytically sensitive under acidic/basic conditions; avoid prolonged exposure to moisture .
  • Reactivity : The chloromethyl group enables alkylation or cross-coupling reactions, while the carbamate offers orthogonal protection for amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH) across pH 3–10 buffers, monitoring degradation via HPLC-MS .
  • Mechanistic Analysis : Identify degradation products (e.g., tert-butyl alcohol or oxadiazole fragments) to infer hydrolysis pathways .
  • Data Reconciliation : Compare kinetic models (e.g., Arrhenius plots) to isolate pH-dependent vs. temperature-dependent degradation .

Q. What analytical techniques are most effective for characterizing the crystal structure and hydrogen bonding interactions of this carbamate derivative?

  • Methodological Answer :

  • X-Ray Crystallography : Resolves tert-butyl and oxadiazole spatial arrangements, with hydrogen bonds between carbamate NH and oxadiazole N/O atoms .
  • Solid-State NMR : Confirms dynamic interactions in amorphous regions, complementing crystallographic data .
  • FT-IR Spectroscopy : Detects carbonyl (C=O) and NH stretching frequencies to validate intermolecular interactions .

Q. How can computational modeling be integrated with experimental data to predict environmental degradation pathways?

  • Methodological Answer :

  • QSAR Models : Use molecular descriptors (e.g., logP, PSA) to predict biodegradation rates and aquatic toxicity .
  • DFT Calculations : Simulate hydrolysis mechanisms (e.g., nucleophilic attack on chloromethyl or carbamate groups) .
  • Validation : Cross-reference predictions with experimental LC-MS/MS data from soil/water microcosm studies .

Q. What experimental design considerations are essential for studying the compound's bioactivity across different biological models?

  • Methodological Answer :

  • In Vitro Systems : Use cell lines (e.g., HepG2 for hepatotoxicity) with dose-response assays (0.1–100 µM) and ROS/apoptosis markers .
  • In Vivo Models : Apply OECD guidelines for acute toxicity (e.g., zebrafish embryos) with endpoints like LC50 and teratogenicity .
  • Controls : Include structurally analogous carbamates to isolate oxadiazole-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate
Reactant of Route 2
tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.